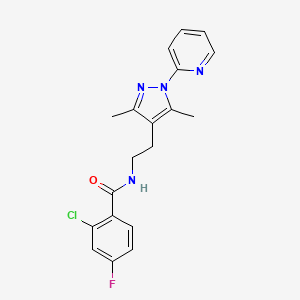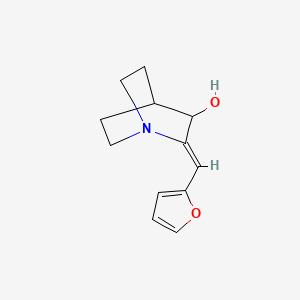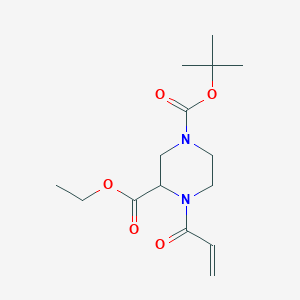![molecular formula C20H23N3O B2581360 Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2380069-86-1](/img/structure/B2581360.png)
Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone is a chemical compound that has been synthesized for scientific research purposes. This compound is of interest to researchers due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone is not well understood. However, it is believed to act as an inhibitor of enzymes such as proteases and kinases. These enzymes are involved in various cellular processes such as signal transduction, protein degradation, and DNA replication. Inhibition of these enzymes can lead to the disruption of these processes and the potential treatment of diseases associated with them.
Biochemical and Physiological Effects
The biochemical and physiological effects of Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone are not well characterized. However, it is expected to have effects on cellular processes such as signal transduction, protein degradation, and DNA replication. These effects may be beneficial in the treatment of diseases associated with these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone in lab experiments include its potential as a starting material for the synthesis of other compounds with potential therapeutic properties. Its synthesis method is relatively straightforward and can be easily scaled up for larger quantities. However, its limitations include the lack of well-characterized biochemical and physiological effects, which makes it difficult to design experiments to test its potential therapeutic properties.
Direcciones Futuras
For research on Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone include the characterization of its biochemical and physiological effects, the design and synthesis of analogs with improved therapeutic properties, and the evaluation of its potential as a therapeutic agent in animal models of disease. Additionally, further research is needed to elucidate its mechanism of action and to identify potential targets for its therapeutic effects.
Métodos De Síntesis
The synthesis of Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone involves several steps. The starting materials are cyclohex-3-en-1-ol and 2-cyclopropylbenzimidazole. The first step involves the protection of the hydroxyl group in cyclohex-3-en-1-ol using a protecting group such as tert-butyldimethylsilyl (TBDMS). The protected alcohol is then converted to the corresponding mesylate using mesyl chloride and triethylamine. The mesylate is then reacted with 3-azetidinone in the presence of a base such as sodium hydride to give the desired product.
Aplicaciones Científicas De Investigación
Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone has potential applications in the field of medicinal chemistry. This compound can be used as a starting material for the synthesis of other compounds with potential therapeutic properties. For example, it can be used as a precursor for the synthesis of inhibitors of enzymes such as proteases and kinases. These enzymes are involved in various diseases such as cancer, Alzheimer's disease, and viral infections.
Propiedades
IUPAC Name |
cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c24-20(15-6-2-1-3-7-15)22-12-16(13-22)23-18-9-5-4-8-17(18)21-19(23)14-10-11-14/h1-2,4-5,8-9,14-16H,3,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISNPADNGSTMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chloro-4-fluorophenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2581283.png)








![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2581297.png)
![(4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-7-phenyl-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2581298.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2581299.png)